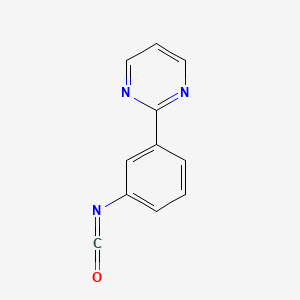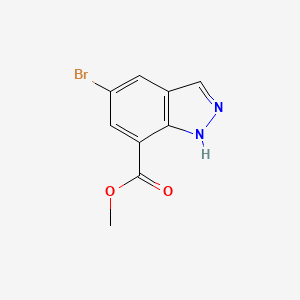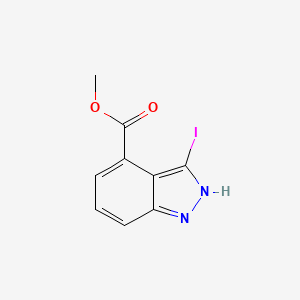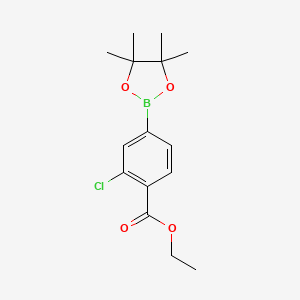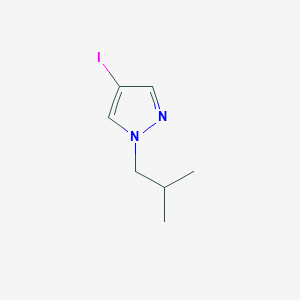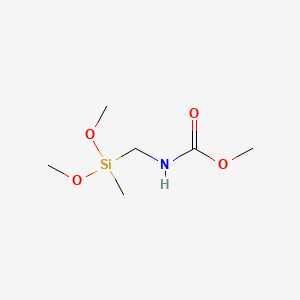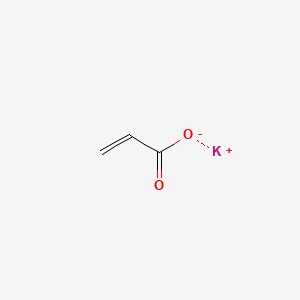
Potassium acrylate
Übersicht
Beschreibung
Potassium acrylate, also known as potassium prop-2-enoate, is an organic compound with a molecular formula of C3H3KO2. It is a white, crystalline solid with a slight odor. Potassium acrylate is used in a variety of applications, including as a cross-linking agent in polymers and as a precursor in the synthesis of other chemicals. It is also used in the manufacture of adhesives, coatings, and other products.
Wissenschaftliche Forschungsanwendungen
1. Hydrogels
- Summary of Application: Potassium acrylate is used to create multi-structured hydrogels via photopolymerization . These hydrogels have enhanced mechanical properties, well-defined microstructures in the dry state, and unique meso- and macrostructures in the hydrated state .
- Methods of Application: A photo-polymerization route is used to obtain potassium acrylate-co-acrylamide hydrogels . The properties of the hydrogels depend on the concentration of the crosslinking agent .
- Results or Outcomes: The hydrogels show a well-defined transition at a critical concentration of the crosslinker . Hydrogels with structures exhibited better mechanical properties compared to unstructured hydrogels .
2. Agriculture
- Summary of Application: Potassium polyacrylate is used as a superabsorbent polymer in agriculture . It increases moisture availability to plants and improves soil properties .
- Methods of Application: Potassium polyacrylate mixes with soil to increase the soil’s capacity for holding water .
- Results or Outcomes: The use of potassium polyacrylate in agriculture, especially in dry regions, can increase crop yields using environmentally friendly technologies .
3. Seed Coating
- Summary of Application: Potassium polyacrylate can be used in seed coating . It helps in the germination of seeds and their growth .
- Methods of Application: The seeds are coated with potassium polyacrylate before planting .
- Results or Outcomes: The coated seeds have improved germination and growth .
4. Transplanting Trees
- Summary of Application: Potassium polyacrylate is used when transplanting trees . It helps the trees to establish in the new location .
- Methods of Application: When trees are transplanted, potassium polyacrylate is added to the soil .
- Results or Outcomes: The transplanted trees have better survival rates .
5. Biomedical Applications
- Summary of Application: Acrylates, including potassium acrylate, are used in many biomedical applications . They are used in orthopedics, contact lenses, and bone cements .
- Methods of Application: The specific method of application depends on the specific biomedical application .
- Results or Outcomes: The use of acrylates in these applications has improved patient outcomes .
6. Cosmetics
- Summary of Application: Acrylates are used in cosmetics and artificial nail products . They help in molding artificial nails to the natural nail plate as an adhesive .
- Methods of Application: The acrylates are mixed with other ingredients to form the cosmetic or nail product .
- Results or Outcomes: The use of acrylates in these products has improved their performance .
7. Water Retaining Agent
- Summary of Application: Potassium polyacrylate is used as a water retaining agent . It can absorb hundreds of times its original weight in purified water .
- Methods of Application: Potassium polyacrylate mixes with soil to increase the soil’s capacity for holding water .
- Results or Outcomes: This improved soil readily releases moisture, along with water-soluble nutrients, to plant roots on demand .
8. Seedlings Growth
- Summary of Application: Potassium polyacrylate can be used to grow seedlings .
- Methods of Application: The seedlings are grown in soil mixed with potassium polyacrylate .
- Results or Outcomes: The seedlings have improved growth .
9. Topdressing for Crops
- Summary of Application: Potassium polyacrylate can be used as topdressing for crops .
- Methods of Application: Potassium polyacrylate is spread on the soil surface as topdressing .
- Results or Outcomes: The crops have improved growth .
10. Flower Transport
- Summary of Application: Potassium polyacrylate can be used in flower transport .
- Methods of Application: The flowers are transported in containers filled with potassium polyacrylate .
- Results or Outcomes: The flowers remain fresh during transport .
11. Cosmetics and Artificial Nail Products
- Summary of Application: Acrylates are used in cosmetics and artificial nail products . They help in molding artificial nails to the natural nail plate as an adhesive .
- Methods of Application: The acrylates are mixed with other ingredients to form the cosmetic or nail product .
- Results or Outcomes: The use of acrylates in these products has improved their performance .
Eigenschaften
IUPAC Name |
potassium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIJGNKOJGGCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883096 | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium acrylate | |
CAS RN |
10192-85-5, 25608-12-2 | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyacrylic acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, homopolymer, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



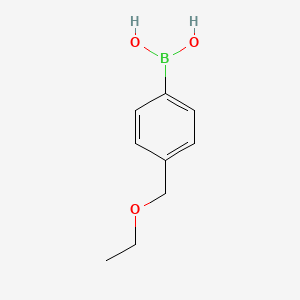
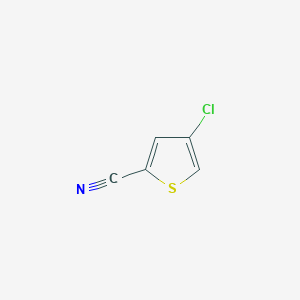
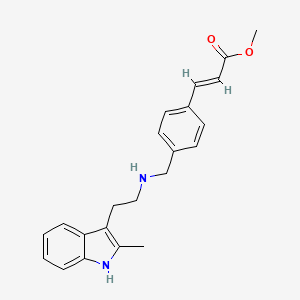
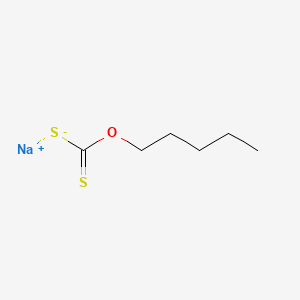
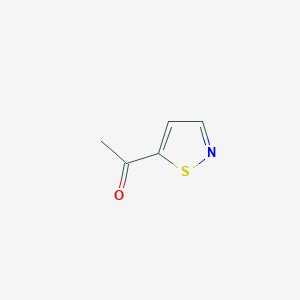
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)
